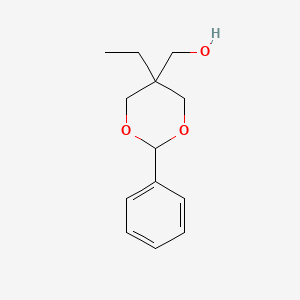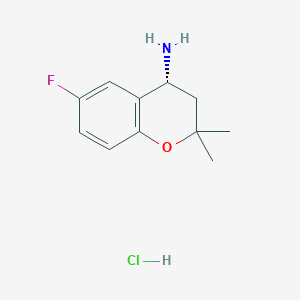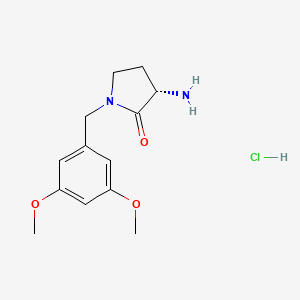![molecular formula F3GaH6O3 B1654416 Gallium trifluoride trihydrate [MI] CAS No. 22886-66-4](/img/structure/B1654416.png)
Gallium trifluoride trihydrate [MI]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Gallium trifluoride trihydrate, also known as GANITE, is a compound that was first approved in 1991 . It has the molecular formula 3F.Ga.3H2O and a molecular weight of 180.764 . It is used to treat hypercalcemia, or too much calcium in the blood . It exerts a hypocalcemic effect by inhibiting calcium resorption from bone, possibly by reducing increased bone turnover .
Molecular Structure Analysis
Gallium trifluoride has the FeF3 structure where the gallium atoms are 6-coordinate . The molecular structure of Gallium trifluoride trihydrate is represented by the SMILES notation O.O.O.[F-].[F-].[F-].[Ga+3] .
Chemical Reactions Analysis
Gallium trifluoride is virtually insoluble in water . Solutions of GaF3 in HF can be evaporated to form the trihydrate, GaF3·3H2O, which on heating gives a hydrated form of GaF2(OH) . Gallium (III) fluoride reacts with mineral acids to form hydrofluoric acid .
Physical And Chemical Properties Analysis
Gallium trifluoride is a white solid that melts under pressure above 1000 °C but sublimes around 950 °C . It has a density of 4.47 g/cm3 . Its solubility in water is 0.0002 g/100 mL .
Mechanism of Action
Future Directions
While specific future directions for Gallium trifluoride trihydrate are not mentioned, it’s worth noting that Gallium nitrate, a related compound, has shown promise in clinical trials for patients with relapsed or refractory lymphoma .
Relevant Papers
A paper titled “Role of Tin Difluoride and Gallium Trifluoride in Glass Formation in SnF2–GaF3–BaF2” discusses the structure of glasses in SnF2–GaF3 and SnF2–GaF3–BaF2 systems . It shows that the glass structure in systems of this type is formed by two glass-forming agents: gallium trifluoride and tin difluoride .
properties
IUPAC Name |
gallium;trifluoride;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ga.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYYPQCEHWCDMD-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Ga+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3GaH6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177427 |
Source


|
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.764 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium trifluoride trihydrate [MI] | |
CAS RN |
22886-66-4 |
Source


|
| Record name | Gallium trifluoride trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022886664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium trifluoride trihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GALLIUM TRIFLUORIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3D052656Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

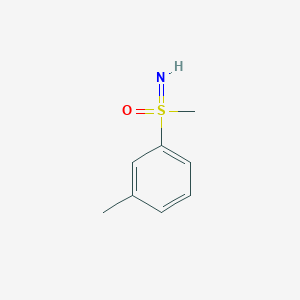
![Spiro[3.5]non-7-en-6-one](/img/structure/B1654335.png)
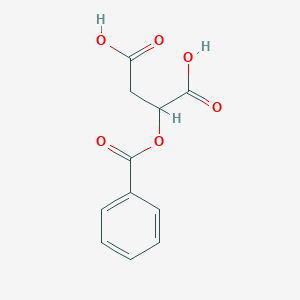
![(2-Benzyl-1,3-thiazol-4-yl)-[4-(oxolan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B1654338.png)

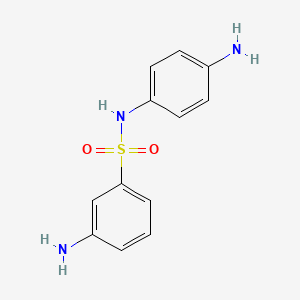
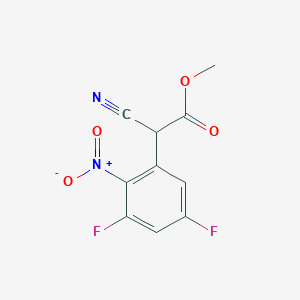
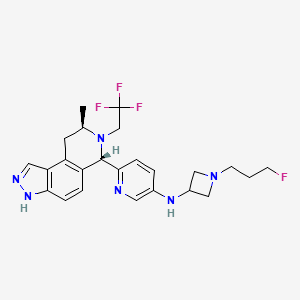
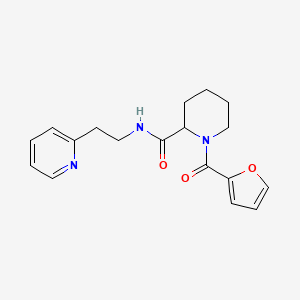

![3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane](/img/structure/B1654352.png)
